molecular formula C10H18ClF2NO B2759043 (8,8-Difluoro-2-oxaspiro[4.5]decan-3-yl)methanamine;hydrochloride CAS No. 2418695-51-7

(8,8-Difluoro-2-oxaspiro[4.5]decan-3-yl)methanamine;hydrochloride

Cat. No. B2759043
CAS RN: 2418695-51-7
M. Wt: 241.71
InChI Key: MGHFHRGYMYNJDO-UHFFFAOYSA-N
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Description

“(8,8-Difluoro-2-oxaspiro[4.5]decan-3-yl)methanamine;hydrochloride” is a chemical compound with a molecular weight of 241.71 .


Molecular Structure Analysis

The InChI code for this compound is "1S/C10H17F2NO.ClH/c11-10(12)3-1-9(2-4-10)5-8(6-13)14-7-9;/h8H,1-7,13H2;1H" . This code provides a textual representation of the molecular structure.


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not mentioned in the search results.

Scientific Research Applications

Synthesis and Biological Activities

The compound (8,8-Difluoro-2-oxaspiro[4.5]decan-3-yl)methanamine;hydrochloride is related to a broader class of compounds involving spirocyclic structures, which have been synthesized and studied for various biological activities. For instance, derivatives of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones have been synthesized and evaluated for their antihypertensive activities, demonstrating specific interactions with adrenergic receptors and potential applications in blood pressure management (Caroon et al., 1981). Such findings highlight the potential of spirocyclic compounds in therapeutic applications, particularly in cardiovascular diseases.

Organocatalytic Enantioselective Synthesis

Spirocyclic structures, similar to (8,8-Difluoro-2-oxaspiro[4.5]decan-3-yl)methanamine;hydrochloride, have been explored in the context of organocatalytic enantioselective synthesis, showcasing their utility in producing biologically active molecules with high enantiomeric purity. For example, bicyclic β-lactones have been synthesized through nucleophile-catalyzed aldol-lactonization processes, emphasizing the versatility of spirocyclic frameworks in facilitating complex organic reactions and the synthesis of novel compounds (Nguyen et al., 2012).

Ligand Design for Receptor Targeting

Research on compounds structurally related to (8,8-Difluoro-2-oxaspiro[4.5]decan-3-yl)methanamine;hydrochloride has also contributed to the design of ligands targeting specific receptors, such as the ORL1 (orphanin FQ/nociceptin) receptor. Studies have identified high-affinity, non-peptide agonists for the ORL1 receptor, providing insights into receptor-ligand interactions and paving the way for the development of new therapeutic agents (Röver et al., 2000).

Application in Material Science

Beyond biological applications, spirocyclic compounds, akin to (8,8-Difluoro-2-oxaspiro[4.5]decan-3-yl)methanamine;hydrochloride, have been investigated for their potential in material science, such as in the synthesis of novel biolubricants derived from natural sources. This research underscores the role of spirocyclic structures in developing environmentally friendly and sustainable materials (Kurniawan et al., 2017).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

(8,8-difluoro-2-oxaspiro[4.5]decan-3-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17F2NO.ClH/c11-10(12)3-1-9(2-4-10)5-8(6-13)14-7-9;/h8H,1-7,13H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGHFHRGYMYNJDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC12CC(OC2)CN)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(8,8-Difluoro-2-oxaspiro[4.5]decan-3-yl)methanamine;hydrochloride

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